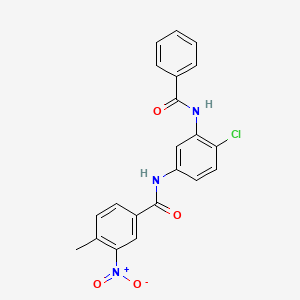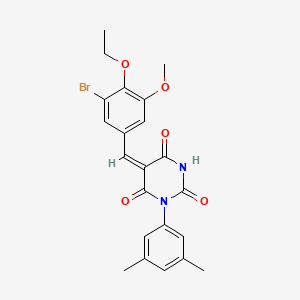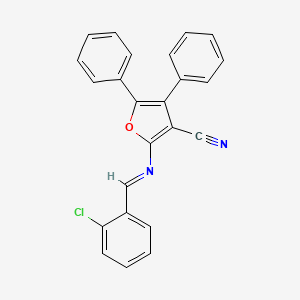![molecular formula C18H21ClN2O2 B11694421 2-(4-chlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B11694421.png)
2-(4-chlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le N-[4-(diéthylamino)phényl]-2-(4-chlorophénoxy)acétamide est un composé organique avec des applications significatives dans divers domaines scientifiques. Ce composé se caractérise par sa structure unique, qui comprend un groupe chlorophénoxy et un groupe diéthylaminophényl reliés par une liaison acétamide.
Méthodes De Préparation
La synthèse du N-[4-(diéthylamino)phényl]-2-(4-chlorophénoxy)acétamide implique généralement plusieurs étapes. Une méthode courante comprend l'éthérification du m-dichlorobenzène avec le sel de p-chlorophénol sous la catalyse d'oxyde de cuivre ou de sel cuivrique pour générer l'éther 3,4'-dichloro-diphénylique. Cet intermédiaire subit ensuite une acylation avec de l'anhydride acétique ou du chlorure d'acétyle en présence d'un acide de Lewis pour former le produit final . Les conditions réactionnelles varient, mais la réaction d'acylation est généralement terminée en 1 à 10 heures à des températures allant de 0°C à la température de reflux des matériaux réactionnels .
Analyse Des Réactions Chimiques
Le N-[4-(diéthylamino)phényl]-2-(4-chlorophénoxy)acétamide subit diverses réactions chimiques, notamment:
Oxydation: Cette réaction implique généralement l'utilisation d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction: Les agents réducteurs courants comprennent l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.
Substitution: Ce composé peut subir des réactions de substitution nucléophile, souvent facilitées par des réactifs comme l'hydroxyde de sodium ou le carbonate de potassium. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications De Recherche Scientifique
Le N-[4-(diéthylamino)phényl]-2-(4-chlorophénoxy)acétamide a des applications diverses en recherche scientifique:
Chimie: Il est utilisé comme intermédiaire dans la synthèse de divers composés organiques.
Biologie: Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine: Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles.
Industrie: Il est utilisé dans la production de certains produits agrochimiques et pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du N-[4-(diéthylamino)phényl]-2-(4-chlorophénoxy)acétamide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du contexte d'utilisation .
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Le N-[4-(diéthylamino)phényl]-2-(4-chlorophénoxy)acétamide peut être comparé à d'autres composés similaires, tels que:
2-chloro-4-(4-chlorophénoxy)hypnone: Ce composé est un intermédiaire important dans la synthèse de fongicides agricoles.
2-(4-chlorophénoxy)aniline: Connu pour son utilisation dans la synthèse de divers composés organiques. La singularité du N-[4-(diéthylamino)phényl]-2-(4-chlorophénoxy)acétamide réside dans sa structure spécifique, qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C18H21ClN2O2 |
|---|---|
Poids moléculaire |
332.8 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide |
InChI |
InChI=1S/C18H21ClN2O2/c1-3-21(4-2)16-9-7-15(8-10-16)20-18(22)13-23-17-11-5-14(19)6-12-17/h5-12H,3-4,13H2,1-2H3,(H,20,22) |
Clé InChI |
MUZKVPKLFHJSGI-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11694342.png)

![4-fluoro-N-[3-({(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11694351.png)



![(5Z)-5-{[3-(2,4-Dinitrophenoxy)phenyl]methylidene}-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11694376.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(naphthalen-1-yl)acetohydrazide](/img/structure/B11694379.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11694386.png)


![N-[4-(3,4-Dimethyl-isoxazol-5-ylsulfamoyl)-phenyl]-2-p-tolyloxy-acetamide](/img/structure/B11694402.png)
![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B11694407.png)
![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11694414.png)
